molecular formula C21H28N2O2 B7684189 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide

Cat. No. B7684189
M. Wt: 340.5 g/mol
InChI Key: IEANYLBXDNYTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as CQNB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of quinuclidine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide acts as a competitive antagonist of muscarinic acetylcholine receptors, preventing the binding of acetylcholine to these receptors. This results in the inhibition of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit various biochemical and physiological effects, including the inhibition of smooth muscle contraction, the reduction of heart rate, and the inhibition of glandular secretion. It has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has several advantages for lab experiments, including its high affinity and selectivity for muscarinic acetylcholine receptors, making it a useful tool for studying these receptors. However, its limited solubility in water can pose challenges for certain experiments, and its potential toxicity must be taken into consideration.

Future Directions

There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a tool for studying muscarinic acetylcholine receptors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to assess its potential toxicity in vivo.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexylisocyanide and butyric anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit high affinity and selectivity for muscarinic acetylcholine receptors, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-11-10-15(2)12-19(16)22-21(17)25/h10-13,18H,3-9,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEANYLBXDNYTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide

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